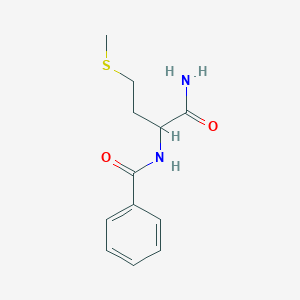

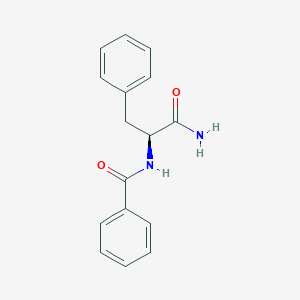

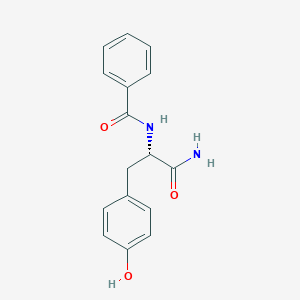

(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide

Vue d'ensemble

Description

Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .

Synthesis Analysis

The main building blocks of lignin, a type of phenolic compound, are the hydroxycinnamyl alcohols (or monolignols) coniferyl alcohol and sinapyl alcohol, with typically minor amounts of p-coumaryl alcohol . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .

Molecular Structure Analysis

The structure of phenolic acids consists of a phenolic ring with an attached carbon chain bearing a carboxylic group . The most important compounds of this family are hydroxybenzoic (C6-C1) and hydroxycinnamic acids (C6-C3) .

Chemical Reactions Analysis

Lignin is a complex natural polymer resulting from the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . These polymers are deposited predominantly in the walls of secondarily thickened cells, making them rigid and impervious .

Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Applications De Recherche Scientifique

Application in Protein and Peptide Modification

Specific Scientific Field

Chemical, Biological, Medical, and Material Sciences

Summary of the Application

The compound is used in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . This is a rapidly-growing area that has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Methods of Application

Selective Tyr modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at Tyr sites have emerged as relevant tools in this context .

Results or Outcomes

The interest in Tyr as a key alternative target for protein modification and conjugation has been steadily increasing due to several unique properties of this amino acid .

Application in Antioxidant Peptides

Specific Scientific Field

Food Science, Pharmaceuticals, and Cosmetics

Summary of the Application

Antioxidant peptides are currently a hotspot in these fields. The screening, activity evaluation, mechanisms, and applications of antioxidant peptides are the pivotal areas of research .

Methods of Application

Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach .

Results or Outcomes

After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .

Application in Electrochemical Methods

Specific Scientific Field

Summary of the Application

The compound is used in electrochemical methods for the selective hydrolysis of peptides and proteins at tyrosine sites .

Methods of Application

Upon electrochemical oxidation of the phenol group of Tyr, a phenoxonium group is formed, leading to specific cleavage of the amide bond at the C-terminal side .

Results or Outcomes

This method has been revealed to be effective in the selective hydrolysis of peptides and proteins at Tyr sites .

Application in Neuropeptide Oxytocin

Specific Scientific Field

Neuroscience and Endocrinology

Summary of the Application

The compound is found in the nine amino acid neuropeptide oxytocin (OXT), which is one of the most studied hormones of the body .

Methods of Application

Oxytocin is mainly synthesized at the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus .

Results or Outcomes

Two cellular types within these brain regions are responsible for oxytocin production .

Application in Hydroxylated Boron Nitride Materials

Specific Scientific Field

Summary of the Application

Functionalization of boron nitride (BN) materials with hydroxyls has attracted great attention to accomplish better performances at micro- and nanoscale . BN surface hydroxylation, in fact, induces a change in properties and allows expanding the fields of application .

Methods of Application

The different synthesis routes to develop hydroxyl BN have been critically discussed . What emerges is the great variety of possible strategies to achieve BN hydroxylation, which, in turn, represents one of the most suitable methods to improve the solubility of BN nanomaterials .

Results or Outcomes

The improved stability of BN solutions creates conditions for producing high-quality nanocomposites . Furthermore, new interesting optical and electronic properties may arise from the functionalization by OH groups as displayed by a wide range of both theoretical and experimental studies .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c17-15(20)14(10-11-6-8-13(19)9-7-11)18-16(21)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,17,20)(H,18,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBPBEKJXBRSGI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide | |

CAS RN |

58690-81-6 | |

| Record name | Benzenepropanamide, α-(benzoylamino)-4-hydroxy-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58690-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-benzamido-3-(p-hydroxyphenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.